5beta-Androstan-17beta-ol
Description
Contextualization within the Androstane (B1237026) Steroid Family
The androstane steroid family constitutes a class of 19-carbon steroids that serve as the foundational structures for all androgenic hormones. mhmedical.com These hormones are critical for the development and maintenance of male secondary sexual characteristics. mhmedical.com The parent structure of this family is the gonane (B1236691) nucleus, a 17-carbon framework of four fused rings (A, B, C, and D). britannica.com Androstanes are distinguished by the presence of methyl groups at carbon-10 (B1256599) and carbon-13.
5beta-Androstan-17beta-ol belongs to this family and is a metabolite of testosterone (B1683101). wikipedia.org The androstane family also includes other well-known steroids such as androsterone (B159326), testosterone, and dihydrotestosterone (B1667394) (DHT). mhmedical.com These compounds are interconverted through various enzymatic reactions, creating a complex network of steroid metabolism. For instance, androstenedione (B190577), another member of the androstane family, is a precursor to both testosterone and estrone. wikipedia.org
Stereochemical Considerations and Significance of the 5β-Configuration in Steroid Metabolism
This "bent" structure of 5β-steroids has profound implications for their biological activity. While 5α-dihydrotestosterone (5α-DHT) is a potent androgen that binds strongly to the androgen receptor, its 5β-isomer, 5β-dihydrotestosterone (5β-DHT), exhibits very weak to no binding to the androgen receptor and is considered biologically inactive in terms of androgenic effects. wikipedia.orgmdpi.com The angular shape of 5β-DHT is thought to be responsible for this lack of androgenic activity. wikipedia.org
The formation of 5β-reduced steroids is catalyzed by the enzyme 5β-reductase (AKR1D1). mdpi.comfrench-transports.fr This enzyme is predominantly found in the liver and is a key player in the clearance of steroid hormones and the biosynthesis of bile acids. mdpi.comfrench-transports.fr The reduction of the double bond between carbons 4 and 5 of precursor steroids like testosterone leads to the formation of either 5α or 5β metabolites. ontosight.ai These metabolites can then undergo further reduction by 3α- or 3β-hydroxysteroid dehydrogenases to form various tetrahydrosteroids. mdpi.com
Historical and Current Research Trajectories Pertaining to this compound and its Derivatives
The historical journey of androstane steroid research began with the isolation of androsterone from human urine in 1931 by Adolf Butenandt. This was a landmark discovery that confirmed the existence of steroid hormones. While much of the subsequent research focused on potent androgens like testosterone and 5α-DHT, the study of 5β-metabolites has provided crucial insights into steroid hormone inactivation and clearance pathways.
Historically, 5β-reduced steroids were often considered inactive end-products of androgen metabolism. However, current research is revealing more nuanced roles for these compounds. For example, some studies suggest that 5β-androstanes may have biological activities independent of the androgen receptor. Research has explored the potential for 5β-dihydrotestosterone to act as a vasodilator agent. nih.gov Furthermore, the metabolism of 5β-steroids and their derivatives, such as etiocholanolone (B196237), is an area of active investigation, with some metabolites showing neurosteroid activity. wikipedia.org
Modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in identifying and characterizing various steroid isomers, including the distinction between 5α- and 5β-configurations. dshs-koeln.de These advanced methods have also been crucial in studying the metabolism of synthetic and "designer" steroids, some of which are derivatives of the androstane structure. researchgate.net The synthesis of various androstane derivatives continues to be an active area of research for exploring their potential biological activities. researchgate.netresearchgate.net
Recent studies have also focused on the enzymatic pathways involved in the formation and further metabolism of 5β-steroids. For instance, research on UDP-glucuronosyltransferases (UGTs) has shed light on how these enzymes conjugate 5β-androstane steroids, preparing them for excretion. researchgate.netnih.gov Understanding these metabolic pathways is essential for a complete picture of steroid hormone homeostasis and its implications for health and disease.
Structure
3D Structure
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBUCPOSYYFO-LOVVWNRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624498 | |
| Record name | (5beta,17beta)-Androstan-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-72-0 | |
| Record name | (5beta,17beta)-Androstan-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms and Receptor Interactions of 5beta Androstan 17beta Ol and Its 5β Reduced Derivatives
Ligand Binding Dynamics with Nuclear Steroid Receptors
The orientation of the A and B rings of the steroid nucleus, determined by the reduction of the C5 double bond, profoundly impacts how these molecules fit into the ligand-binding pockets of nuclear receptors.
Interaction with Androgen Receptors: Comparative Analysis of 5β- and 5α-Androstane Isomers
The 5α-reduction of testosterone (B1683101) to 5α-dihydrotestosterone (5α-DHT) results in a planar molecule that is a potent agonist of the androgen receptor (AR), with a binding affinity 2-5 times higher than testosterone itself. nih.gov This high affinity is crucial for the development of male primary and secondary sexual characteristics. nih.govsigmaaldrich.com
In stark contrast, the 5β-reduction of testosterone leads to the formation of 5β-dihydrotestosterone (5β-DHT), a compound with a significant bend in its structure due to the cis-fusion of the A and B rings. wikipedia.org This angular shape dramatically reduces its ability to bind effectively to the androgen receptor. wikipedia.org Consequently, 5β-DHT is considered either inactive or a very weak binder to the AR and does not elicit significant androgenic effects. wikipedia.orgbham.ac.uk The 5β-reduction pathway is therefore largely viewed as a route for the inactivation and clearance of androgens. bham.ac.uknih.gov
Table 1: Comparative Androgen Receptor Binding of 5α- and 5β-Androstane Isomers. This table highlights the profound impact of C5 stereoisomerism on the androgenic potential of testosterone metabolites.
Investigations into Estrogen Receptor Binding for Related Diols
While the androgenic activity of 5β-reduced steroids is minimal, their diol metabolites have been investigated for potential interactions with estrogen receptors (ER). Research has shown that 5β-Androstanediol can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). rupahealth.com This suggests a potential for these metabolites to modulate estrogenic pathways in tissues where these receptors are expressed, such as the prostate, ovary, and uterus. rupahealth.com
It is important to note that much of the research in this area has focused on the 5α-metabolite, 5α-androstane-3β,17β-diol (3β-Adiol), which is a known high-affinity ligand for ERβ. nih.govfrontiersin.orgnih.gov This interaction is significant in tissues like the prostate, where 3β-Adiol can regulate ERβ expression and inhibit cancer cell migration. nih.govnih.gov While 5β-androstanediol also demonstrates affinity for ERs, its physiological significance and comparative potency relative to 5α-diols are areas of ongoing investigation. rupahealth.com
Modulation of Enzyme Activities and Cellular Signaling Pathways
Beyond direct receptor binding, 5β-reduced steroids can influence cellular signaling by modulating the activity of key enzymes involved in steroidogenesis and metabolism.
Inhibition of Aromatase Enzyme Activity by 5β-Reduced Steroids in Brain Tissues
Aromatase (CYP19A1) is a critical enzyme that converts androgens into estrogens, a process vital for sexual differentiation of the brain and the regulation of various behaviors. ebi.ac.uknih.govresearchgate.net Studies in avian species have demonstrated that 5β-reduced metabolites of testosterone can act as inhibitors of this enzyme. ebi.ac.uknih.gov
Specifically, in hypothalamic homogenates from adult male doves, 5β-DHT was found to inhibit the activity of aromatase, thereby reducing the conversion of testosterone to 17β-estradiol. ebi.ac.uknih.govebi.ac.uk This inhibitory effect is particularly relevant during embryonic and early post-hatching life when the production of 5β-reduced metabolites is high. nih.govebi.ac.uk It is hypothesized that this high 5β-reductase activity serves as a protective mechanism, shielding the developing brain from the organizational effects of estrogens derived from circulating androgens. ebi.ac.uknih.govebi.ac.uk
Table 2: Inhibitory Effect of 5β-DHT on Aromatase Activity. This table summarizes the documented interaction between 5β-DHT and the aromatase enzyme in brain tissue.
Influence on Other Steroidogenic and Metabolizing Enzymes
The formation of 5β-androstan-17β-ol and its derivatives is governed by a series of steroidogenic and metabolizing enzymes. The primary enzyme responsible for the 5β-reduction of testosterone is 5β-reductase (aldo-keto reductase 1D1 or AKR1D1). bham.ac.uknih.govdrugbank.com This enzyme is found predominantly in the liver and is crucial for the catabolism of not only androgens but also progestins and corticosteroids. nih.govdrugbank.comnih.gov
Once formed, 5β-dihydrotestosterone can be further metabolized by hydroxysteroid dehydrogenases (HSDs). For instance, 3α- and 3β-hydroxysteroid dehydrogenases convert 5β-DHT into 3α,5β-androstanediol and 3β,5β-androstanediol, respectively. wikipedia.org Subsequently, 17β-hydroxysteroid dehydrogenase can convert these diols into etiocholanolone (B196237) and epietiocholanolone. wikipedia.org The balance of these enzymatic activities dictates the local concentration and ultimate fate of these steroid metabolites. mdpi.com
Some 5β-reduced steroids have also been shown to influence the synthesis of cytochrome P450 enzymes in steroidogenic tissues, suggesting a feedback mechanism to regulate steroid production. nih.gov
Neurosteroidogenic Actions and Neuromodulatory Effects in Preclinical Models
While lacking direct androgenic activity, 5β-reduced androgens and their metabolites are recognized for their roles as neurosteroids, capable of modulating neuronal function. ontosight.ai These steroids can be synthesized within the central nervous system and can influence neuronal excitability and plasticity. ontosight.aifrontiersin.org
A key mechanism of action for some 5β-reduced steroids, particularly those with a 3α-hydroxy configuration like etiocholanolone, is the positive allosteric modulation of the GABA-A receptor. wikipedia.orgebi.ac.uk The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its potentiation by these neurosteroids generally leads to anticonvulsant and anxiolytic effects. wikipedia.orgnih.gov This is in contrast to their 5α-counterparts, which are also potent GABA-A receptor modulators. wikipedia.org
Interaction with Neurotransmitter Receptors (e.g., GABAA Receptors)
5beta-Androstan-17beta-ol and its derivatives, such as etiocholanolone (5β-androstan-3α-ol-17-one), are recognized as neuroactive steroids that positively modulate the function of γ-aminobutyric acid type A (GABAA) receptors. wikipedia.orgebi.ac.uknih.gov These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the mammalian brain. frontiersin.orgresearchgate.netfrontiersin.org The interaction of these steroids with GABAA receptors is non-genomic, meaning it does not involve the regulation of gene expression, and results in rapid changes in neuronal excitability. frontiersin.orgfrontiersin.org
The modulatory effect of these 5β-reduced steroids on GABAA receptors is characterized by an enhancement of the receptor's response to its endogenous ligand, GABA. nih.govnih.gov This potentiation of GABA-mediated chloride currents leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential. frontiersin.org This ultimately results in a dampening of neuronal activity. researchgate.net
Structurally, the ability of these androstane (B1237026) neurosteroids to modulate GABAA receptors is dependent on specific chemical features. A hydroxyl group at the 3α-position and a hydrogen bond acceptor at the C17 position are critical for potent activity. nih.gov While both 5α- and 5β-reduced steroids can be active, the stereochemistry at the C5 position does influence their pharmacological properties. nih.govnih.gov Generally, 5α-reduced steroids are considered more potent modulators of GABAA receptors compared to their 5β-isomers. nih.govnih.gov
Studies on etiocholanolone have provided detailed insights into its interaction with GABAA receptors. Research using rat α1β2γ2L GABAA receptors expressed in human embryonic kidney cells has shown that etiocholanolone enhances currents elicited by GABA. nih.gov Interestingly, its unnatural enantiomer, ent-etiocholanolone, is a significantly more powerful potentiator. nih.govresearchgate.net For instance, at a low GABA concentration, 10 µM ent-etiocholanolone increased whole-cell currents by nearly 30-fold, whereas the same concentration of natural etiocholanolone only doubled the peak response. nih.gov Further investigations using site-directed mutagenesis have suggested that etiocholanolone and its enantiomer interact with distinct sites on the GABAA receptor. nih.gov
The table below summarizes the effects of etiocholanolone and its enantiomer on GABAA receptor function.
| Compound | Concentration | GABA Concentration | Effect on GABA-elicited Currents | Reference |
| Etiocholanolone | 10 µM | 0.5 µM | ~2-fold potentiation | nih.gov |
| ent-Etiocholanolone | 10 µM | 0.5 µM | ~30-fold potentiation | nih.gov |
| Etiocholanolone | 5 µM | Ymax = 232 ± 26%, EC50 = 3.1 ± 2.2 µM | researchgate.net | |
| ent-Etiocholanolone | 5 µM | Ymax = 282 ± 7%, EC50 = 969 ± 171 nM | researchgate.net |
Ymax represents the maximal potentiation of the GABA response, and EC50 is the concentration required to produce 50% of the maximal effect.
Effects on Neuronal Electrical Activity in Animal Models
The modulation of GABAA receptors by 5β-reduced androstane derivatives translates into observable effects on neuronal electrical activity and behavior in animal models. The enhanced inhibitory neurotransmission generally leads to a reduction in neuronal excitability, which underlies the anticonvulsant and anxiolytic-like properties observed for some of these compounds. wikipedia.orgmedchemexpress.comnih.gov
For example, etiocholanolone has been shown to possess anticonvulsant effects. wikipedia.orgmedchemexpress.com This is consistent with its action as a positive allosteric modulator of GABAA receptors, which would be expected to suppress excessive neuronal firing characteristic of seizures. nih.gov Studies in mice have demonstrated the anticonvulsant activity of both androsterone (B159326) (the 5α-epimer) and etiocholanolone in various seizure models. ebi.ac.uk
The broader class of androstane neurosteroids, including the 5α-reduced derivative androstanediol (5α-androstane-3α,17β-diol), has been shown to suppress behavioral and electrographic seizures in a mouse model of temporal lobe epilepsy. nih.govresearchgate.net Systemic administration of androstanediol resulted in a dose-dependent reduction in seizure activity. nih.govresearchgate.net These findings suggest that testosterone's effects on seizure susceptibility may be mediated through its conversion to neurosteroids like androstanediol, which then act on GABAA receptors to dampen neuronal excitability. nih.govresearchgate.net While this data is for a 5α-reduced derivative, it highlights the potential for androstane neurosteroids in general to modulate neuronal electrical activity in vivo.
Research has also pointed to the potential role of these neurosteroids in neuroprotection and the regulation of mood and behavior. nih.govunimi.it The alteration of neuroactive steroid levels has been associated with conditions like depression. unimi.it While direct studies on the effect of this compound on neuronal firing patterns in specific brain regions in vivo are limited, the collective evidence from related 5β- and 5α-reduced androstanes strongly indicates that their primary effect is a reduction in neuronal excitability through the potentiation of GABAA receptor-mediated inhibition. nih.govfrontiersin.orgfrontiersin.org
The table below presents findings on the in vivo effects of related androstane neurosteroids on neuronal activity in animal models.
| Compound | Animal Model | Effect | Reference |
| Androsterone | Mouse | Anticonvulsant activity | ebi.ac.uk |
| Etiocholanolone | Mouse | Anticonvulsant activity | ebi.ac.uk |
| Androstanediol (5α-isomer) | Mouse (hippocampus kindling model) | Dose-dependent suppression of behavioral and electrographic seizures | nih.govresearchgate.net |
Physiological and Biological Significance of 5beta Androstan 17beta Ol in Non Human Biological Systems
Roles in Animal Models of Reproduction and Development
The metabolism of testosterone (B1683101) into 5β-reduced metabolites is a key process observed in various animal models, particularly during critical developmental periods. This conversion is primarily facilitated by the enzyme 5β-reductase. nih.gov
In many male reproductive tissues, testosterone is converted into the more potent androgen, 5α-dihydrotestosterone (5α-DHT), which is crucial for the development of secondary sexual traits. nih.govnih.gov However, the 5β-reduction pathway, leading to the formation of 5beta-Androstan-17beta-ol, represents an alternative metabolic route for testosterone. While 5β-DHT is generally considered a less potent androgen agonist compared to its 5α-isomer, its role in reproductive organ development is an area of ongoing research. google.com
In some species, the balance between 5α- and 5β-reduction pathways can influence androgenic activity. For instance, in the rat prostate, testosterone is readily converted to 5α-DHT. nih.gov In contrast, studies on the perfused rabbit testis and epididymis have shown the formation and secretion of 5α-reduced metabolites, including 5α-androstan-17β-ol-3-one (DHT), 5α-androstan-3α,17β-diol, and 5α-androstan-3β,17β-diol, which then enter the venous effluent. nih.gov This highlights species-specific differences in testosterone metabolism within male reproductive organs.
The enzyme 5β-reductase, responsible for producing 5β-DHT, is expressed in various tissues, including those involved in reproduction. nih.gov Its activity can locally regulate the concentration of active androgens, thereby influencing developmental processes.
In avian species, the 5β-reduction of testosterone is particularly prominent, especially during embryonic and early post-hatching life. ebi.ac.ukebi.ac.uk This metabolic pathway is thought to play a protective role for the developing brain against the potent effects of circulating androgens. ebi.ac.uk
Specifically, in the brains of avian species like the Japanese quail, ring dove, and zebra finch, testosterone is extensively metabolized. internationalornithology.org High levels of 5β-reductase activity during sensitive periods for sexual differentiation may inhibit the production of estrogen by blocking the aromatase enzyme, which converts testosterone to 17β-estradiol. ebi.ac.ukebi.ac.uk This suggests that 5β-DHT can indirectly regulate hormonal balance by modulating the activity of other key steroidogenic enzymes. ebi.ac.uk
In mammals, while the 5α-reduction pathway is often emphasized, 5β-reductase is also present and functional. For example, in rats, 5β-reductase activity has been identified, and the compound is known to be a metabolite of testosterone. ebi.ac.uk The enzyme's presence in various tissues suggests a broader regulatory role beyond simple inactivation of androgens. nih.gov
Table 1: Testosterone Metabolism in Avian Brain
| Species | Primary Metabolic Pathway | Key Enzyme | Resulting Metabolite | Proposed Function |
| Avian Species (general) | 5β-reduction | 5β-reductase | 5β-dihydrotestosterone (5β-DHT) | Protection of the brain from high androgen levels during development. ebi.ac.uk |
| Male Doves | 5β-reduction | 5β-reductase | 5β-dihydrotestosterone (5β-DHT) | Inhibition of hypothalamic aromatase activity. ebi.ac.ukebi.ac.uk |
Endocrine Regulation and Feedback Loops in Preclinical Settings
The metabolism of androgens through the 5β-reduction pathway is an important aspect of endocrine regulation. The conversion of testosterone to 5β-DHT can be seen as a mechanism to modulate the levels of more potent androgens and their downstream effects.
In preclinical studies, it has been observed that 5β-reduced metabolites can influence the activity of enzymes involved in steroidogenesis. As mentioned earlier, 5β-DHT can inhibit aromatase activity in the hypothalamus of male doves. ebi.ac.ukebi.ac.uk This demonstrates a direct feedback mechanism where a testosterone metabolite regulates the production of another key hormone, estradiol.
The balance between the 5α- and 5β-reductase pathways is crucial. Steroid 5α-reductase inhibitors, for instance, have been shown to have significant effects, suggesting the importance of the enzymes that regulate androgen metabolism. science.gov The differential expression and activity of these enzymes in various tissues allow for fine-tuned local control of steroid hormone action. nih.gov
Tissue-Specific Distribution and Localization of this compound and its Metabolites in Animal Tissues (e.g., Brain, Pituitary, Liver, Leydig Cells)
The distribution of this compound and the enzymes responsible for its synthesis and metabolism is not uniform throughout the body, indicating tissue-specific roles.
Brain: In avian species, the brain exhibits high 5β-reductase activity, particularly in the hypothalamus and pituitary gland. ebi.ac.uk This is consistent with the proposed role of 5β-DHT in protecting the developing brain from high levels of androgens. ebi.ac.uk In rats, the enzyme 5α-reductase type 2, which produces the more potent androgen DHT, is also found in various brain regions, including the olfactory bulb, cortex, cerebellum, and hypothalamus. nih.gov The presence of both 5α- and 5β-reductase pathways in the brain highlights the complex regulation of androgen action in the central nervous system.
Liver: The liver is a primary site for the metabolism of steroid hormones. google.com The enzyme aldo-keto reductase family 1 member D1 (AKR1D1), which is the human steroid 5β-reductase, is predominantly expressed in the liver. researchgate.net In rabbits, the liver contains 3-hydroxyhexobarbital (B1221234) dehydrogenase, an enzyme for which 5β-androstane-3α,17β-diol, a metabolite of 5β-DHT, is an endogenous substrate. nih.gov
Leydig Cells: Leydig cells in the testes are the primary source of testosterone production. nih.gov Studies in young rats have shown that the activity of enzymes that metabolize androstane (B1237026) steroids, including the 3-keto reduction of 17β-hydroxy-5β-androstan-3-one, is influenced by gonadotropins. nih.gov This indicates that the production and metabolism of 5β-androstane derivatives in Leydig cells are under hormonal control and play a role in testicular steroidogenesis. nih.gov The capacity of Leydig cells to produce testosterone can be affected by aging, with changes in the expression of key steroidogenic enzymes. researchgate.net
Table 2: Tissue-Specific Distribution of 5β-Reductase and its Metabolites in Animal Models
| Tissue | Species | Key Findings |
| Brain | Avian | High 5β-reductase activity, especially in the hypothalamus and pituitary. ebi.ac.uk |
| Pituitary | Avian | High production of 5β-reduced metabolites compared to 5α-DHT. ebi.ac.uk |
| Liver | Rabbit | Presence of enzymes that metabolize derivatives of 5β-androstane. nih.gov |
| Leydig Cells | Rat | Gonadotropin-dependent activity of enzymes metabolizing 5β-androstane steroids. nih.gov |
Chromatographic Techniques for Separation and Purification
Chromatography is an essential first step in the analysis of this compound and its metabolites from biological matrices. The ability to separate these closely related steroid isomers is critical for accurate identification and quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Steroid Profiling
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for creating comprehensive steroid profiles. nih.govendocrine-abstracts.org GC, particularly when coupled with mass spectrometry (GC-MS), is considered a gold standard for urinary steroid profiling due to its high resolving power for complex mixtures. endocrine-abstracts.orgmdpi.comendocrine-abstracts.org However, GC analysis of steroids like this compound typically requires a derivatization step to increase their volatility and thermal stability. nih.govmdpi.com This process, while effective, can be time-consuming and may introduce variability. nih.govendocrine-abstracts.org
HPLC, especially ultra-high-performance liquid chromatography (UPLC), offers an alternative that often does not require derivatization, thereby reducing sample preparation time and complexity. endocrine-abstracts.org When coupled with tandem mass spectrometry (LC-MS/MS), it provides a high-throughput method for profiling a wide range of steroids in biological fluids. endocrine-abstracts.orgendocrine-abstracts.org The choice between GC and HPLC often depends on the specific research question, the required throughput, and the complexity of the sample matrix. nih.govendocrine-abstracts.org Both techniques are integral to steroidomics, the large-scale study of steroids in biological systems. mdpi.com
Interactive Data Table: Comparison of Chromatographic Techniques for Steroid Profiling
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC/UPLC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Derivatization | Often required for steroids to increase volatility. nih.govmdpi.com | Generally not required, simplifying sample preparation. endocrine-abstracts.org |
| Resolution | Excellent for complex mixtures and isomers. mdpi.com | High resolution, particularly with UPLC systems. endocrine-abstracts.org |
| Throughput | Can be lower due to longer run times and derivatization steps. endocrine-abstracts.orgendocrine-abstracts.org | Higher throughput is achievable, especially with UPLC. endocrine-abstracts.org |
| Coupling | Commonly coupled with Mass Spectrometry (GC-MS). nih.gov | Commonly coupled with Tandem Mass Spectrometry (LC-MS/MS). endocrine-abstracts.org |
| Typical Application | Gold standard for comprehensive urinary steroid metabolomics. endocrine-abstracts.orgmdpi.comendocrine-abstracts.org | High-throughput clinical and research steroid profiling. endocrine-abstracts.orgresearchgate.net |
Isomer Separation Strategies for 5α/5β and 3α/3β Androstane Derivatives
The separation of stereoisomers, such as the 5α/5β and 3α/3β forms of androstane derivatives, is a significant analytical challenge due to their identical mass and similar chemical properties. The spatial orientation of hydrogen at the C-5 position and the hydroxyl group at the C-3 position dramatically influences the biological activity of these steroids.
Effective separation is crucial for understanding their distinct metabolic pathways and physiological roles. nih.gov Capillary GC columns with specific stationary phases are optimized to resolve these subtle structural differences. The choice of derivatization agent, such as trimethylsilyl (B98337) (TMS) ethers, can also influence the chromatographic behavior and enhance the separation of isomers. For instance, the formation of enol-TMS ethers from 5α- and 5β-androstan-3-ones can result in different retention times, aiding in their differentiation. researchgate.net In some cases, specialized techniques like ion mobility spectrometry, when coupled with LC-MS, can provide an additional dimension of separation based on the molecule's size and shape (collision cross-section), which can help distinguish between isomers like 5α-androstane-3,17-dione and 5β-androstane-3,17-dione. researchgate.net
Mass Spectrometry (MS) Applications for Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing detailed structural information and enabling sensitive quantification. When combined with chromatographic separation, it offers a robust platform for steroid research.
GC-MS and GC-MS/MS for Structural Elucidation and Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and structural elucidation of this compound and its metabolites. nih.govmdpi.com Following chromatographic separation, electron ionization (EI) is commonly used, which generates characteristic fragmentation patterns that serve as a "fingerprint" for a specific steroid. researchgate.net These mass spectra can be compared against spectral libraries for confident identification. nist.gov For example, after administration of androstenedione (B190577), GC-MS analysis of urine samples shows increased concentrations of metabolites like androsterone (B159326) and etiocholanolone (B196237) (the 5α and 5β isomers of 3-hydroxy-5-androstan-17-one), as well as 5α-androstane-3α,17β-diol and 5β-androstane-3α,17β-diol. nih.gov
Tandem mass spectrometry (GC-MS/MS) enhances specificity and sensitivity by selecting a specific precursor ion and fragmenting it to produce product ions. gcms.cznih.gov This technique, often using methods like multiple reaction monitoring (MRM), is particularly useful for quantifying trace levels of metabolites in complex biological matrices and for distinguishing between isomers that may have similar primary mass spectra. gcms.cznih.gov The stereochemical differences between 5α- and 5β-isomers can sometimes be distinguished by significant differences in the relative abundance of product ions. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the targeted quantification of steroids in clinical and research settings due to its high sensitivity, specificity, and throughput. researchgate.netcore.ac.uknih.gov This technique is particularly well-suited for analyzing trace levels of this compound and its metabolites in biological samples like plasma and urine. endocrine-abstracts.orgnih.govcore.ac.uk Sample preparation for LC-MS/MS is often simpler than for GC-MS, as derivatization is typically not required. endocrine-abstracts.org
The method involves separating the steroids using liquid chromatography, followed by ionization, commonly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). core.ac.uknih.gov The mass spectrometer then isolates the specific molecule of interest (precursor ion) and fragments it, and a second analyzer measures the resulting fragments (product ions). This two-stage filtering process provides excellent selectivity and allows for the accurate quantification of analytes even at very low concentrations (ng/L or pg/mL levels). core.ac.uknih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Novel Metabolites
High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netbioanalysis-zone.com This capability is invaluable for identifying novel or unexpected metabolites of this compound for which no reference standards exist. pharmaron.com
By determining the precise elemental composition of a metabolite, HRMS can significantly narrow down the potential chemical formulas, aiding in structure elucidation. researchgate.netnih.gov When combined with fragmentation data (MS/MS), HRMS allows researchers to confidently propose the structures of new metabolic products. bioanalysis-zone.compharmaron.com This untargeted approach, often referred to as metabolomics, is a powerful tool for discovering previously unknown biotransformation pathways and identifying new biomarkers. researchgate.netnih.gov
Interactive Data Table: Overview of Mass Spectrometry Techniques
| Technique | Primary Application | Key Advantages | Ionization Method |
|---|---|---|---|
| GC-MS | Comprehensive metabolite profiling and structural elucidation. mdpi.com | High chromatographic resolution, extensive spectral libraries. researchgate.net | Electron Ionization (EI) |
| GC-MS/MS | Targeted quantification and enhanced specificity. gcms.cznih.gov | High sensitivity and selectivity, reduced matrix interference. gcms.cz | Electron Ionization (EI) |
| LC-MS/MS | Trace analysis and high-throughput quantification in biological fluids. core.ac.uknih.gov | Fast analysis, minimal sample preparation, excellent for polar and non-volatile compounds. endocrine-abstracts.orgresearchgate.net | Electrospray Ionization (ESI), APCI |
| HRMS (LC- or GC-coupled) | Accurate mass determination and identification of unknown metabolites. researchgate.netpharmaron.com | High mass accuracy for elemental composition determination, untargeted screening. bioanalysis-zone.comnih.gov | ESI, APCI, EI |
Spectroscopic Characterization Techniques for Structural Confirmation
The definitive identification and structural elucidation of 5β-Androstan-17β-ol and its metabolites rely on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and the nature of its functional groups, which are essential for unambiguous characterization in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of steroids like 5β-Androstan-17β-ol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the steroid nucleus.
In ¹H NMR, the chemical shifts and coupling constants of the protons provide a wealth of information about their local electronic environment and spatial relationships with neighboring protons. For the androstane skeleton, the methyl protons at C-18 and C-19 typically appear as sharp singlets in the upfield region of the spectrum. The proton attached to the hydroxyl-bearing carbon at C-17 is also a key diagnostic signal.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. The carbon at C-17, being attached to an oxygen atom, will resonate at a characteristically downfield position compared to the other saturated carbons in the steroid nucleus.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY experiments reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the individual rings of the steroid. HSQC spectra correlate directly bonded proton and carbon pairs, providing a powerful tool for assigning the resonances of the carbon backbone. These comprehensive NMR analyses are indispensable for the unequivocal structural confirmation of 5β-Androstan-17β-ol and for identifying metabolic modifications to the steroid core.
A summary of typical NMR spectral data for a related androstane is provided below:
| Nucleus | Technique | Key Observations |
| ¹H | 1D NMR | Sharp singlets for methyl groups (C-18, C-19). Multiplets for steroidal ring protons. |
| ¹³C | 1D NMR | Distinct resonances for each carbon atom. Downfield shift for C-17 due to hydroxyl group. |
| ¹H-¹H | COSY | Correlation peaks indicating proton-proton couplings within the ring systems. |
| ¹H-¹³C | HSQC | Cross-peaks correlating directly bonded protons and carbons for backbone assignment. |
Infrared (IR) Spectroscopy for Functional Group Analysis in Research
Infrared (IR) spectroscopy is a valuable and rapid technique for identifying the functional groups present in a molecule. In the context of 5β-Androstan-17β-ol, IR spectroscopy is primarily used to confirm the presence of the hydroxyl (-OH) group and the saturated C-H bonds of the steroid framework.
The most prominent and diagnostic feature in the IR spectrum of 5β-Androstan-17β-ol is the O-H stretching vibration. This typically appears as a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.
The C-H stretching vibrations of the numerous sp³-hybridized carbon atoms in the androstane skeleton give rise to strong absorption bands in the region of 2850-3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol at C-17 is expected to produce a moderate to strong absorption in the fingerprint region, typically between 1000 and 1260 cm⁻¹. While the fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks arising from various bending and stretching vibrations, these are unique to the specific molecule and can serve as a "fingerprint" for identification when compared to a reference spectrum.
The table below summarizes the characteristic IR absorption frequencies for the key functional groups in 5β-Androstan-17β-ol.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 2850-3000 | Strong |
| Alcohol (C-O) | C-O Stretch | 1000-1260 | Moderate to Strong |
It is important to note that while IR spectroscopy is excellent for functional group identification, it does not provide the detailed structural connectivity information that NMR does. Therefore, it is most powerful when used in conjunction with other analytical techniques for the complete characterization of 5β-Androstan-17β-ol and its metabolites.
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The analysis of 5β-Androstan-17β-ol and its metabolites in biological samples such as plasma, urine, and tissue homogenates presents significant analytical challenges. These matrices are incredibly complex, containing a vast array of endogenous and exogenous compounds that can interfere with the detection and quantification of the target analytes. Therefore, robust sample preparation and, in many cases, chemical derivatization are critical steps to ensure the accuracy and sensitivity of the analytical method.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely employed techniques for the extraction and purification of steroids from biological fluids. The choice between these methods often depends on the specific requirements of the assay, including the sample volume, the desired level of purity, and the throughput needed.
Liquid-Liquid Extraction (LLE) is a classic extraction technique that relies on the differential solubility of the analyte between two immiscible liquid phases. For the extraction of relatively nonpolar steroids like 5β-Androstan-17β-ol from aqueous biological samples, a water-immiscible organic solvent such as diethyl ether, ethyl acetate (B1210297), or a mixture of hexane (B92381) and ethyl acetate is typically used. The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the polarity of the organic solvent. While LLE can be effective, it can also be labor-intensive, time-consuming, and may suffer from issues like emulsion formation.
Solid-Phase Extraction (SPE) has gained popularity as a more efficient and selective alternative to LLE for steroid analysis. SPE utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest while allowing interfering substances to pass through. For 5β-Androstan-17β-ol, which is a moderately polar compound, reversed-phase SPE sorbents like C18 or C8 are commonly used. The general procedure involves:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or buffer).
Loading: The biological sample, often pre-treated (e.g., with enzymatic hydrolysis to cleave conjugates), is passed through the sorbent.
Washing: The sorbent is washed with a weak solvent to remove hydrophilic interferences.
Elution: The target analyte is eluted from the sorbent using a stronger organic solvent.
SPE offers several advantages over LLE, including higher recovery rates, better reproducibility, reduced solvent consumption, and the potential for automation, making it well-suited for high-throughput analysis.
The following table provides a comparison of LLE and SPE for the extraction of 5β-Androstan-17β-ol.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Selectivity | Generally lower | Higher, can be tailored by sorbent choice |
| Solvent Consumption | High | Low |
| Automation Potential | Limited | High |
| Common Issues | Emulsion formation | Sorbent variability, column clogging |
Chemical Derivatization for Enhanced Detection Sensitivity (e.g., Trimethylsilylation, Isonicotinoyl Azide)
Following extraction, chemical derivatization is often a necessary step to improve the analytical properties of 5β-Androstan-17β-ol, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization serves to increase the volatility and thermal stability of the steroid, as well as to enhance its ionization efficiency, leading to improved sensitivity and chromatographic performance.
Trimethylsilylation is one of the most common derivatization techniques for steroids. This process involves the reaction of the hydroxyl group at the C-17 position with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). The resulting trimethylsilyl (TMS) ether is more volatile and less polar than the parent steroid, making it more amenable to GC analysis. The mass spectrum of the TMS derivative often exhibits characteristic fragmentation patterns that are useful for structural confirmation.
Isonicotinoyl Azide is another derivatizing agent that has been used for the analysis of hydroxyl-containing steroids. This reagent reacts with the hydroxyl group to form a stable isonicotinoyl ester. The introduction of the nitrogen-containing pyridine (B92270) ring in the derivative can enhance the response in certain mass spectrometric detectors.
The choice of derivatization reagent depends on the specific analytical technique being used and the desired outcome. For instance, for GC-MS analysis, trimethylsilylation is often preferred due to the excellent chromatographic properties of the TMS derivatives.
Below is a table summarizing these common derivatization strategies.
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantages |
| MSTFA or BSTFA/TMCS | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increased volatility, improved thermal stability, enhanced GC-MS performance |
| Isonicotinoyl Azide | Hydroxyl (-OH) | Isonicotinoyl ester | Formation of a stable derivative, potential for enhanced MS detection |
Stable Isotope Dilution Analysis for Absolute Quantification
For the accurate and precise quantification of 5β-Androstan-17β-ol in complex biological matrices, stable isotope dilution analysis (SIDA) coupled with mass spectrometry is considered the gold standard methodology. This technique provides a high degree of specificity and minimizes the impact of matrix effects and variations in sample recovery during preparation.
The fundamental principle of SIDA involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). A known amount of this labeled internal standard is added to the biological sample at the earliest stage of the analytical workflow, typically before any extraction or purification steps.
Because the stable isotope-labeled internal standard has virtually identical physicochemical properties to the endogenous analyte, it behaves in the same manner throughout the entire sample preparation and analysis process. Any losses of the analyte during extraction, derivatization, or injection into the analytical instrument will be mirrored by proportional losses of the internal standard.
During mass spectrometric analysis (e.g., GC-MS or LC-MS/MS), the unlabeled (endogenous) analyte and the labeled internal standard are separated chromatographically and detected based on their distinct mass-to-charge ratios (m/z). The concentration of the endogenous 5β-Androstan-17β-ol is then determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard and comparing this ratio to a calibration curve constructed using known amounts of the analyte and a constant amount of the internal standard.
The key advantages of using stable isotope dilution analysis for the absolute quantification of 5β-Androstan-17β-ol are summarized in the table below.
| Advantage | Description |
| High Accuracy and Precision | By correcting for analyte loss and matrix effects, SIDA provides highly reliable and reproducible quantitative results. |
| Compensation for Matrix Effects | The co-eluting internal standard experiences the same ion suppression or enhancement as the analyte, effectively nullifying these matrix-related interferences. |
| Correction for Sample Loss | Any physical loss of the analyte during the multi-step sample preparation process is accounted for by the proportional loss of the internal standard. |
| High Specificity | The use of mass spectrometry allows for the selective detection of the analyte and internal standard based on their unique mass-to-charge ratios, minimizing interference from other compounds. |
Compound Reference Table
| Compound Name |
| This compound |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| trimethylchlorosilane (TMCS) |
| Isonicotinoyl Azide |
| Diethyl ether |
| Ethyl acetate |
| Hexane |
| Methanol |
| Deuterium |
| Carbon-13 |
Advanced Analytical Methodologies for Research on 5β Androstan 17β Ol and Its Metabolites
Spectroscopic Characterization Techniques for Structural Confirmation
The unambiguous structural confirmation of 5β-Androstan-17β-ol and its metabolites relies heavily on spectroscopic methods that provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of steroids. Through various one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign the chemical shifts of each proton (¹H) and carbon (¹³C) atom in the molecule, providing a comprehensive map of its structure.
For 5β-Androstan-17β-ol, ¹H NMR spectra reveal characteristic signals for the methyl protons at positions C18 and C19, which typically appear as sharp singlets in the upfield region. The proton attached to the C17 carbon, which bears the hydroxyl group, also provides a key diagnostic signal. The complex overlapping multiplets in the spectrum correspond to the protons of the steroid's fused ring system.
¹³C NMR spectroscopy provides complementary information, with each carbon atom in the steroid nucleus generating a distinct signal. The chemical shift of the C17 carbon is significantly influenced by the attached hydroxyl group, causing it to resonate further downfield compared to the other saturated carbon atoms.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for establishing the connectivity within the molecule. COSY experiments identify protons that are coupled to each other, allowing for the tracing of the proton network through the steroid rings. HSQC correlates directly bonded protons and carbons, which is crucial for the definitive assignment of the carbon skeleton.
Table 1: Typical NMR Methodologies for 5β-Androstan-17β-ol Structural Analysis
| NMR Technique | Information Provided |
|---|---|
| ¹H NMR | Proton chemical shifts and coupling constants, providing insights into the electronic environment and spatial arrangement of protons. |
| ¹³C NMR | Carbon chemical shifts, revealing the carbon framework of the molecule. |
| COSY (¹H-¹H) | Establishes proton-proton coupling networks, aiding in the assignment of protons within the steroid rings. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 5β-Androstan-17β-ol, IR spectroscopy is primarily used to confirm the presence of the hydroxyl (-OH) group and the saturated aliphatic C-H bonds.
The IR spectrum of 5β-Androstan-17β-ol is characterized by a strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. Strong absorptions are also observed in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the steroid's saturated ring structure. The C-O stretching vibration of the secondary alcohol at C17 typically appears in the 1000-1200 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for 5β-Androstan-17β-ol
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |
| Alkane (C-H) | C-H Stretch | 2850-3000 |
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The analysis of 5β-Androstan-17β-ol in biological samples like urine, plasma, or tissue is challenging due to the complexity of these matrices. Therefore, effective sample preparation is a critical step to remove interfering substances and enrich the analyte of interest.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two common techniques used to isolate steroids from biological fluids. researchgate.net
Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. For steroids, solvents like diethyl ether or ethyl acetate (B1210297) are frequently used. researchgate.net While effective, LLE can be labor-intensive and prone to emulsion formation.
Solid-Phase Extraction (SPE) is often preferred for its efficiency and selectivity. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are then washed away, and the purified analyte is eluted with a suitable solvent. For androstane metabolites, C18 reversed-phase sorbents are commonly employed. SPE offers advantages such as higher recovery, reduced solvent consumption, and amenability to automation.
Table 3: Comparison of LLE and SPE for Steroid Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent |
| Selectivity | Moderate | High |
| Solvent Usage | High | Low |
| Automation | Difficult | Readily automated |
To improve the volatility and thermal stability of steroids for gas chromatography-mass spectrometry (GC-MS) analysis, chemical derivatization is often necessary. This process can also enhance the ionization efficiency, leading to greater detection sensitivity.
Trimethylsilylation is a widely used derivatization technique for steroids. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group of 5β-Androstan-17β-ol to form a more volatile trimethylsilyl (B98337) (TMS) ether. This derivatization significantly improves the chromatographic properties of the steroid.
Isonicotinoyl Azide is another derivatizing agent that can be used for hydroxyl-containing steroids. It reacts with the hydroxyl group to form a stable derivative that can enhance the response in mass spectrometry.
Table 4: Common Derivatization Strategies for Hydroxyl Steroids
| Reagent | Derivative Formed | Primary Analytical Advantage |
|---|---|---|
| MSTFA/BSTFA | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC-MS |
Stable Isotope Dilution Analysis for Absolute Quantification
For the most accurate and precise measurement of 5β-Androstan-17β-ol in biological samples, stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard. This technique utilizes a stable isotope-labeled version of the analyte (e.g., labeled with deuterium (B1214612) or carbon-13) as an internal standard.
A known amount of the labeled internal standard is added to the sample at the beginning of the preparation process. Since the labeled standard is chemically identical to the analyte, it experiences the same losses during extraction and derivatization, and the same matrix effects during analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard with a mass spectrometer, a highly accurate and precise quantification can be achieved. This method effectively corrects for variations in sample recovery and instrumental response, making it the preferred method for absolute quantification in clinical and research settings.
Table 5: Key Features of Stable Isotope Dilution Analysis
| Feature | Description |
|---|---|
| Principle | Use of a stable isotope-labeled analog of the analyte as an internal standard. |
| Accuracy | High, as it corrects for sample loss and matrix effects. |
| Precision | High, due to the internal correction for variability. |
| Specificity | Excellent, especially when coupled with tandem mass spectrometry. |
Preclinical Research Models and in Vitro Investigation of 5beta Androstan 17beta Ol Pathways
Cell Culture Systems for Metabolic and Mechanistic Studies
Cell-based systems are fundamental tools for investigating the biotransformation and cellular effects of 5beta-androstan-17beta-ol in a controlled environment. These systems allow for the detailed examination of specific metabolic reactions and signaling pathways.
Liver S9 fractions and microsomal preparations are widely used in vitro models for studying the metabolism of xenobiotics and endogenous compounds, including steroids like this compound. The S9 fraction is a supernatant obtained from a liver homogenate that contains both microsomal and cytosolic enzymes, representing a broad range of metabolic activities. wikipedia.org Microsomes, which are vesicles formed from the endoplasmic reticulum, are particularly rich in cytochrome P450 (CYP) enzymes, key players in phase I metabolism. researchgate.netnih.gov
In studies involving rat liver preparations, the metabolism of related androgens has been investigated to understand organ-specific biotransformation. For instance, investigations into 5alpha-androstane-3beta,17beta-diol in rat liver subcellular fractions revealed that the binding to microsomes and mitochondria was non-specific. nih.gov The primary less polar metabolite identified in the liver was 3beta-hydroxy-5alpha-androstan-17-one. nih.gov Furthermore, studies on 5alpha-androstane-3alpha,17beta-diol (B1664111) in rat liver microsomes have explored the hydroxylation pathways, providing insights into how the liver processes these steroid structures.
These subcellular fractions are instrumental in identifying potential metabolites of this compound and characterizing the enzymes involved in its biotransformation. hyphadiscovery.com They offer a simplified system to study specific metabolic reactions without the complexities of whole-cell or whole-organism physiology.
Specific cell lines are invaluable for dissecting the role of this compound in tissues where steroid signaling is prominent, such as the testes and the brain.
Leydig Cells: These cells, located in the testes, are the primary site of androgen biosynthesis in males. mdpi.com Studies using rat Leydig cells have examined the activity of hydroxysteroid dehydrogenases, enzymes crucial for steroid metabolism. For example, research has shown that during sexual maturation in rats, there are significant changes in the activity of 5-ane-3beta-hydroxysteroid dehydrogenases, suggesting a role for 5-ane precursors in the biosynthesis of active androgens. nih.gov While some murine Leydig cell lines are useful for studying the initial steps of steroidogenesis, they may not fully recapitulate testosterone (B1683101) synthesis, limiting their application for investigating the complete pathway. nih.gov The human adrenocarcinoma cell line, H295R, is another model used to study steroidogenesis, as it expresses enzymes found in the adrenal cortex, ovaries, and testes. nih.gov
Neuronal Cells: The brain is another important target for androgens and their metabolites. Research using neuronal cell lines, such as the HT-22 hippocampal cell line, has explored the effects of androgen metabolites on neuronal function. For instance, 5alpha-androstane-3beta,17beta-diol, a metabolite of 5alpha-dihydrotestosterone, has been shown to activate estrogen receptor-beta1 (ER-beta1) mediated gene transcription in these cells. researchgate.net This finding highlights the potential for androgen metabolites to exert effects through estrogen signaling pathways in the brain. researchgate.net Furthermore, studies on SH-SY5Y human neuroblastoma cells and mouse primary cortical neurons have demonstrated that another related steroid, 5alpha-androstane-3alpha,17beta-diol, can protect against neurotoxicity. researchgate.net
| Cell Type | Model System | Key Research Focus | Relevant Findings |
| Hepatocytes | Liver S9 Fractions, Microsomes | Biotransformation, Metabolite Identification | Non-specific binding of related androgens to microsomes; identification of key metabolites. nih.gov |
| Leydig Cells | Rat Leydig Cells, Murine Cell Lines (e.g., BLTK1, MA-10) | Steroidogenesis, Enzyme Activity | Age-dependent changes in 5-ane-3beta-hydroxysteroid dehydrogenase activity during sexual maturation. nih.gov |
| Neuronal Cells | HT-22, SH-SY5Y, Primary Cortical Neurons | Neuroprotection, Receptor Activation | Activation of estrogen receptor-beta1 by an androgen metabolite; neuroprotective effects against toxicity. researchgate.netresearchgate.net |
Animal Models for Investigating Physiological Roles and Metabolic Fates (Non-Human)
Animal models are essential for understanding the in vivo physiological roles and metabolic fate of this compound. These models allow for the study of complex interactions between different organ systems that cannot be replicated in vitro.
Rodents, particularly rats and mice, are the most commonly used animal models in endocrine and neurobiological research due to their well-characterized physiology and genetics. They have been instrumental in studying the effects of androgens and their metabolites on various physiological processes.
In endocrine research, rodent models are used to investigate the impact of steroids on reproductive development and function. nih.gov For example, studies in rats have elucidated the ontogenesis of the testicular response to gonadotropin-releasing hormone and the levels of various steroids in fetal plasma and testes. nih.gov Ovariectomized rodent models are frequently used to study the effects of hormone replacement on cognitive function, mimicking aspects of menopause. nih.gov
In neurobiological research, rodent models have been used to explore the rapid, non-genomic actions of steroids on neuronal activity. For instance, studies in acutely dissociated hippocampal CA1 neurons from rats have shown that 17beta-estradiol can potentiate kainate-induced currents, suggesting a modulatory role for steroids in excitatory synaptic transmission. nih.gov Research has also demonstrated the neuroprotective effects of 17beta-estradiol against different forms of neurodegeneration in primary cortical cultures from rodents. nih.gov
Comparative studies across different animal species provide valuable insights into the evolution of steroid metabolism and function.
Porcine (Pig) Models: The pig is an important model for studying steroid metabolism, particularly in relation to meat quality. nih.govresearchgate.net Research using primary cultured pig hepatocytes has identified metabolites of various steroids, including dihydrotestosterone (B1667394). nih.govresearchgate.net These studies have also investigated the role of enzymes like 3beta-hydroxysteroid dehydrogenase in steroid biotransformation. nih.gov The porcine model is also relevant for understanding the genetic basis of steroidogenesis, with studies focusing on the characterization of genes involved in these pathways. nih.gov
Equine (Horse) Models: Horses are utilized in studies of anabolic steroid metabolism, often in the context of anti-doping research. The in vivo metabolism of testosterone and other synthetic steroids has been investigated in horses to identify key metabolites that can be used for detection. nih.govmadbarn.com For instance, after administration of testosterone to horses, metabolites such as 5alpha-androstane-3beta,17alpha-diol (B108441) and 5alpha-androstane-3beta,17beta-diol have been identified in urine. madbarn.com
Bovine and Avian Species: While specific studies on this compound in bovine and avian species are less common, research in these animals contributes to a broader understanding of comparative endocrinology. For example, rabbit testes have been used as a model to study the formation and secretion of testosterone metabolites. nih.gov
| Animal Model | Research Area | Key Findings |
| Rodent (Rat, Mouse) | Endocrine & Neurobiology | Elucidation of steroid effects on reproductive development and cognitive function; demonstration of neuroprotective and neuromodulatory actions of steroid metabolites. nih.govnih.govnih.govnih.gov |
| Porcine (Pig) | Metabolism | Identification of steroid metabolites in hepatocytes; investigation of the role of specific enzymes in biotransformation. nih.govresearchgate.net |
| Equine (Horse) | Metabolism, Anti-doping | Characterization of in vivo metabolites of administered androgens for detection purposes. nih.govmadbarn.com |
Development of Research Probes and Reference Materials for Analytical Studies
The accurate detection and quantification of this compound and its metabolites in biological samples are crucial for research. This requires the development of specific research probes and well-characterized reference materials.
Analytical standards for related androgens, such as 5alpha-androstan-17beta-ol-3-one (dihydrotestosterone), are commercially available and essential for the validation of analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com Isotopically labeled standards, for example, 5alpha-androstan-17beta-ol-3-one-16,16,17-d3, are also available and serve as internal standards to improve the accuracy of quantification. fishersci.be
In the context of designer anabolic steroids, the synthesis of reference materials for the parent compound and its potential metabolites is a critical step in developing reliable detection methods. nih.gov For instance, in the investigation of the designer steroid Hemapolin in horses, a library of synthetically derived reference materials was crucial for confirming the identity of its metabolites in urine. nih.gov Similarly, 17alpha-methyl-5alpha-androstan-17beta-ol is available as an analytical reference standard for forensic and research applications. caymanchem.com
Comparative Biochemistry and Evolutionary Aspects of 5beta Androstane Metabolism
Species-Specific Differences in 5β-Reduction Pathways and Enzyme Expression Profiles
The activity and expression of 5β-reductase exhibit significant variation among different vertebrate species, reflecting divergent physiological demands and endocrine strategies. These differences are evident in the tissue-specific expression of the enzyme, the presence of enzyme isoforms, and the substrate specificity of the metabolic pathways.
In humans, the steroid A-ring 5β-reductase is encoded by the AKR1D1 gene and is highly expressed in the liver and testes. nih.govresearchgate.net Three splice variants of AKR1D1 have been identified: AKR1D1-001, AKR1D1-002, and AKR1D1-006. nih.govbiorxiv.org The full-length and most functionally active isoform, AKR1D1-002, is the predominant variant in the liver, where it plays a crucial role in bile acid synthesis and the inactivation of various steroid hormones, including glucocorticoids and androgens. nih.govresearchgate.netbiorxiv.org Both AKR1D1-001 and AKR1D1-002 are expressed in the human liver, while only AKR1D1-006 is found in the testes. nih.gov These variants exhibit differential metabolic activities; for instance, AKR1D1-002 efficiently metabolizes testosterone (B1683101) and androstenedione (B190577), whereas the other two variants show limited activity towards these androgens. nih.gov
In rodents, the murine homolog of AKR1D1 is known as AKR1D4. Studies in rats have shown significant metabolism of androstanes in the liver and testis. nih.gov For example, 5α-androstane-3β,17β-diol is readily metabolized to 17β-hydroxy-5α-androstan-3-one in rat testis homogenates. nih.gov
Avian species also demonstrate notable differences in 5β-reductase expression. A study comparing golden-collared manakins, a species with an elaborate courtship display, and zebra finches, which have a more limited courtship routine, found that 5β-reductase was expressed in the forelimb muscles and spinal cords of both species. However, the levels of 5β-reductase were markedly lower in the golden-collared manakins compared to the zebra finches, suggesting that modifications in the neuromuscular deactivation of testosterone may play a role in adaptive behavioral modulation.
In fish, while the metabolism of androgens is crucial for reproductive functions, there can be differences in substrate preference compared to mammals. For example, a study on zebrafish 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in androgen synthesis, showed that while it could metabolize several androgens, there were marked differences in its ability to act on 5α-reduced compounds compared to the human enzyme. bioscientifica.com This suggests that the downstream metabolism of androgens, including the 5β-reduction pathway, may also exhibit species-specific characteristics in fish.
Comparative Expression and Activity of 5β-Reductase Across Vertebrates
| Species | Enzyme/Gene | Primary Tissues of Expression | Key Substrates | Known Isoforms/Variants | Reference |
|---|---|---|---|---|---|
| Human (Homo sapiens) | AKR1D1 | Liver, Testes | Testosterone, Androstenedione, Progesterone, Cortisol, Bile acid precursors | AKR1D1-001, AKR1D1-002, AKR1D1-006 | nih.govresearchgate.netbiorxiv.org |
| Mouse (Mus musculus) | Akr1d1 | Liver | Bile acid precursors | Not specified | genecards.org |
| Rat (Rattus norvegicus) | Not specified | Liver, Testis | Androstanes | Not specified | nih.gov |
| Golden-collared Manakin (Manacus vitellinus) | 5β-reductase | Forelimb muscle, Spinal cord | Testosterone (inferred) | Not specified | |
| Zebra Finch (Taeniopygia guttata) | 5β-reductase | Forelimb muscle, Spinal cord (higher expression than manakin) | Testosterone (inferred) | Not specified |
Evolutionary Conservation and Divergence of Androstane (B1237026) Metabolism Across Vertebrates
The metabolism of steroids, including the 5β-reduction of androstanes, is a deeply rooted biological process with a complex evolutionary history. The core enzymatic machinery has been conserved over vast evolutionary timescales, while also undergoing significant divergence to accommodate the varied physiological needs of different vertebrate lineages.
The gene encoding 5β-reductase, AKR1D1, is part of the aldo-keto reductase superfamily, a large and diverse group of enzymes. genecards.org The AKR1D1 gene itself was present in the common ancestor of animals and fungi, indicating its ancient origins. genecards.org In mammals, the AKR1D1 gene is highly conserved. nih.gov For instance, mutations in the human AKR1D1 gene that lead to bile acid deficiency often occur in regions that are highly conserved across other mammalian species. nih.gov
The broader context of steroid signaling evolution shows that receptors for androgens and other steroid hormones first appeared in basal chordates. bioscientifica.com This laid the groundwork for the evolution of complex endocrine regulatory networks in vertebrates. The enzymes that metabolize these steroids, including 5β-reductase, co-evolved with the receptors to fine-tune hormonal signals.
While the fundamental mechanism of 5β-reduction is conserved, the physiological emphasis on this pathway appears to have diverged. In mammals, a primary role of hepatic 5β-reductase is in the synthesis of bile acids, a function that is critical for digestion and cholesterol homeostasis. nih.govmedlineplus.gov In contrast, while fish also produce bile acids, the role of 5β-reduced androgens in other physiological processes may be different. For example, 11-oxygenated androgens are considered to be of greater importance in many fish species. bioscientifica.com
The divergence of 5α- and 5β-reduction pathways is another key aspect of androstane metabolism evolution. Both pathways lead to the reduction of the A-ring of testosterone, but with different stereochemistry, resulting in molecules with distinct biological activities. nih.govresearchgate.net The presence and relative importance of these two pathways vary across tissues and species, reflecting evolutionary adaptations in androgen signaling.
Cross-Species Analysis of Physiological Functions of 5β-Reduced Steroids
The physiological functions of 5β-reduced steroids, including 5β-androstan-17β-ol, are diverse and vary across different vertebrate groups. While in mammals the roles in bile acid synthesis and as neurosteroids are well-documented, in other vertebrates, these compounds may have different or additional functions.
In humans and other mammals, the most well-established function of 5β-reduction is its essential role in bile acid biosynthesis in the liver. nih.govmedlineplus.gov The resulting 5β-reduced bile acids are crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins. medlineplus.gov Beyond this, 5β-reduced steroids, including metabolites of androgens and progesterone, can act as neurosteroids, modulating the activity of neurotransmitter receptors such as the GABA-A receptor.
There is also evidence that 5β-reduced androgens can influence reproductive development and function, although often in a different manner than their 5α-reduced counterparts. For example, in some amphibians, exposure to testosterone can lead to the differentiation of gonads and the development of intersex individuals, highlighting the potent effects of androgens and their metabolites in these species. researchgate.net
In birds, as suggested by the differential expression of 5β-reductase in manakins and zebra finches, 5β-reduced androgens may be involved in the modulation of neuromuscular activity related to complex behaviors like courtship displays. By regulating the local concentration of active androgens in muscle and nervous tissue, 5β-reductase could play a role in the evolution of species-specific motor patterns.
The table below summarizes some of the known or inferred physiological functions of 5β-reduced steroids in different vertebrate classes.
Physiological Functions of 5β-Reduced Steroids in Vertebrates
| Vertebrate Class | Known/Inferred Functions of 5β-Reduced Steroids | Key Compounds | Reference |
|---|---|---|---|
| Mammals | Bile acid synthesis, neurosteroid activity, regulation of nuclear receptors, modulation of androgen signaling. | 5β-dihydrotestosterone, 5β-androstanediol, bile acid precursors. | nih.govmedlineplus.govmdpi.com |
| Birds | Potential modulation of neuromuscular function and behavior. | 5β-dihydrotestosterone (inferred). | |
| Amphibians | Potential role in gonadal differentiation and reproductive development. | Metabolites of testosterone. | researchgate.net |
| Fish | Role in androgen metabolism, though 11-oxygenated androgens may be more prominent. | Metabolites of testosterone and other androgens. | bioscientifica.com |
Computational and Theoretical Approaches in 5beta Androstan 17beta Ol Research
Molecular Docking and Ligand-Receptor Interaction Modeling for 5β-Androstane Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5β-androstane derivatives, docking is extensively used to model the interaction between these steroid ligands and their protein receptors, such as the androgen receptor (AR) and estrogen receptors (ERα and ERβ).
The primary goal of these docking studies is to elucidate the binding mechanisms of androstane (B1237026) derivatives. For instance, in silico molecular docking has been employed to investigate the potential binding modes of novel heterocyclic androstane derivatives to the ligand-binding domains (LBDs) of ERα. By analyzing the docked poses, researchers can identify key amino acid residues within the receptor's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. This information is invaluable for understanding the structural basis of ligand recognition and for the rational design of new compounds with improved affinity and selectivity.
Molecular docking studies have also been instrumental in understanding the interactions of androstane derivatives with enzymes. For example, the binding of androstane-based inhibitors to enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) and aldo-keto reductase 1C4 (AKR1C4) has been modeled to understand their inhibitory mechanisms. These models can reveal how the steroid nucleus and its various substituents fit into the active site and interact with catalytic residues.
The following table summarizes the application of molecular docking in the study of 5β-androstane derivatives:
| Receptor/Enzyme | 5β-Androstane Derivative Type | Key Findings from Docking Studies |
| Estrogen Receptor α (ERα) | Heterocyclic androstanes | Identification of key amino acid residues in the LBD responsible for binding. |
| Androgen Receptor (AR) | Various derivatives | Elucidation of binding modes and structural basis for agonistic/antagonistic activity. |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Inhibitor compounds | Understanding inhibitor binding and mechanism of action. |
| Aldo-Keto Reductase 1C4 (AKR1C4) | D-modified androstanes | Analysis of potential binding mechanisms for enzyme inhibition. |
Molecular Dynamics Simulations for Conformational Analysis and Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the research of 5β-androstane derivatives, MD simulations provide critical insights into the conformational flexibility of these steroids and their dynamic interactions with biological targets.
Conformational Analysis: The biological activity of a steroid is often dictated by its three-dimensional shape. MD simulations allow for the exploration of the conformational landscape of 5β-androstane derivatives in various environments, such as in solution or when bound to a receptor. These simulations can reveal the preferred conformations of the steroid backbone and the flexibility of its substituent groups, which is crucial for understanding how the molecule adapts to a binding site.
Enzyme-Substrate Interactions: MD simulations are particularly valuable for studying the dynamic nature of enzyme-substrate interactions. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the conformational changes that occur in both the ligand and the enzyme upon binding. For example, simulations of hydroxysteroid dehydrogenases with androstane substrates can illustrate how the enzyme's active site accommodates the steroid and how the substrate is positioned for catalysis nih.gov. These simulations can also highlight the role of water molecules in mediating interactions at the binding interface.
Furthermore, enhanced sampling techniques like accelerated molecular dynamics (aMD) have been used to study the conformational dynamics of steroid receptors, such as the androgen receptor, when bound to different ligands nih.govresearchgate.net. These studies have shown that the binding of agonists versus antagonists can induce distinct dynamic fluctuations in the receptor, particularly in regions crucial for transcriptional activation nih.govresearchgate.net. This provides a dynamic understanding of how 5β-androstane derivatives can modulate receptor function.
Quantitative Structure-Activity Relationship (QSAR) Analysis for 5β-Androstane Derivatives (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 5β-androstane derivatives, QSAR models are developed to predict their biological activities based on their physicochemical properties, also known as molecular descriptors.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. The process involves several key steps:
Data Set Collection: A series of 5β-androstane derivatives with experimentally determined biological activities (e.g., binding affinity, inhibitory concentration) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
QSAR studies on 5β-androstane derivatives have successfully correlated their structures with various biological activities. For example, a study on 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives found good correlations between their binding affinity to the Na+,K+-ATPase receptor and descriptors such as van der Waals volumes, molar refractivities, and pKa values of the substituents.
The following table presents a conceptual overview of descriptors used in QSAR studies of androstane derivatives:
| Descriptor Class | Example Descriptors | Property Represented |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molar refractivity, van der Waals volume | Molecular size and shape |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity |
| Topological | Connectivity indices, shape indices | Molecular branching and shape |
These QSAR models serve as valuable tools for predicting the activity of newly designed 5β-androstane derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.
Predictive Modeling of Metabolic Pathways and Enzyme Specificity
Predicting the metabolic fate of 5β-androstane derivatives is crucial for understanding their in vivo behavior and potential therapeutic applications. Computational models are increasingly used to predict metabolic pathways and the specificity of the enzymes involved, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.
Predicting Sites of Metabolism (SOMs): A key aspect of metabolic prediction is identifying the specific atoms in a molecule that are most likely to be modified by metabolic enzymes. In silico tools can predict the sites of metabolism for reactions like hydroxylation, which is a common metabolic transformation for steroids. These predictions are often based on the reactivity of different C-H bonds and their accessibility within the enzyme's active site.
Modeling Enzyme Specificity: Computational models can also predict which specific enzyme isoforms are likely to metabolize a given 5β-androstane derivative. For instance, mechanism-based models have been developed to predict the metabolic sites of steroids mediated by CYP3A4, a major drug-metabolizing enzyme. These models often combine docking to position the substrate in the enzyme's active site with calculations of the activation energy for the metabolic reaction at different positions on the substrate.
Furthermore, there are computational models designed to predict UGT-mediated metabolism, a key phase II conjugation reaction for steroids nih.gov. These models can be heuristic, based on statistical analysis of known UGT substrates, or machine learning-based, trained on large datasets of metabolic reactions nih.gov.
The development of mechanistic computational models of steroidogenesis allows for the simulation of the entire metabolic pathway and the prediction of how the concentrations of various steroid hormones change over time nih.govnih.gov. These models can incorporate the kinetics of multiple enzymatic reactions and transport processes, providing a systems-level understanding of steroid metabolism nih.govnih.gov.
Future Directions and Unanswered Questions in 5beta Androstan 17beta Ol Research
Elucidation of Novel Biological Functions in Underexplored Biological Systems
While the presence of 5β-Androstan-17β-ol in various biological fluids is well-documented, its specific functions in many tissues and cell types remain largely unexplored. Future research is poised to move beyond its established role in androgen metabolism and investigate novel biological activities in systems where its impact is currently unknown or poorly understood.
One of the most promising areas of investigation is the role of 5β-androstane steroids as neurosteroids. nih.govnih.gov Certain androstane (B1237026) analogs have been shown to act as potent positive allosteric modulators of GABAA receptors, suggesting that 5β-Androstan-17β-ol could have similar neuromodulatory effects. nih.govnih.gov This opens up the possibility of its involvement in regulating neuronal excitability, anxiety, and seizure thresholds. nih.gov Further research is needed to fully characterize its interactions with various GABAA receptor subunit combinations and to explore its potential therapeutic applications in neurological and psychiatric disorders.
The immune system is another underexplored area where 5β-Androstan-17β-ol may exert significant influence. Immune cells themselves have the capacity for steroidogenesis and can convert androgens into various metabolites. frontiersin.orgresearchgate.net Given that some immune cells produce steroids to suppress their own activity, it is plausible that 5β-Androstan-17β-ol could play a role in modulating immune responses. sanger.ac.ukembl.org Future studies should investigate the direct effects of this compound on different immune cell populations, such as T-cells and macrophages, and its potential involvement in inflammatory processes and autoimmune diseases. frontiersin.org
Advanced Omics Integration (e.g., Metabolomics, Proteomics) for Comprehensive Pathway Mapping
To gain a holistic understanding of the role of 5β-Androstan-17β-ol, it is crucial to move beyond the study of single molecules and pathways and embrace a systems biology approach. The integration of advanced "omics" technologies, such as metabolomics and proteomics, offers a powerful strategy for comprehensive pathway mapping and the identification of novel interactions.
Metabolomic profiling of urinary or serum steroids is becoming an increasingly valuable tool for diagnosing and understanding endocrine disorders. medrxiv.orgnih.govendocrine-abstracts.org By simultaneously measuring a wide range of steroid metabolites, including 5β-Androstan-17β-ol, researchers can identify unique "steroid signatures" associated with specific physiological or pathological states. medrxiv.orgfrontiersin.org This approach can help to elucidate the broader metabolic context in which 5β-Androstan-17β-ol is produced and acts, and may reveal previously unknown connections to other metabolic pathways. nih.govresearchgate.net
Integrative multi-omics analyses, combining metabolomics with genomics, transcriptomics, and proteomics, will be instrumental in constructing detailed maps of the cellular machinery that governs 5β-androstane metabolism. nih.govncu.edu.tw For example, by correlating changes in the levels of 5β-Androstan-17β-ol with alterations in gene and protein expression, it may be possible to identify new enzymes, transporters, and receptors that are involved in its synthesis, signaling, and degradation. biorxiv.org This comprehensive approach will be essential for building predictive models of androgen action and for identifying novel targets for therapeutic intervention.
Development of Next-Generation Bioanalytical Tools for Enhanced Sensitivity and Specificity in Research
A significant challenge in studying 5β-Androstan-17β-ol and other steroid isomers is the need for highly sensitive and specific analytical methods. bioanalysis-zone.comnih.govbiopharmaservices.com The structural similarity between different steroid metabolites makes their accurate quantification in complex biological matrices a non-trivial task. bioanalysis-zone.comnih.gov Future research will depend on the continued development of next-generation bioanalytical tools that can overcome these challenges.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity. researchgate.netnih.govaustinpublishinggroup.com However, there is still room for improvement, particularly in terms of sample preparation and the ability to differentiate between closely related isomers. nih.govnih.gov The development of novel derivatization strategies can enhance the ionization efficiency of steroids, leading to improved detection limits. researchgate.net Furthermore, advanced chromatographic techniques, such as chiral chromatography, can provide the necessary resolution to separate isomeric compounds. biopharmaservices.com
In addition to mass spectrometry, there is a need for the development of advanced immunoassays with improved specificity for 5β-Androstan-17β-ol. nih.gov While traditional immunoassays can suffer from cross-reactivity with other steroids, newer technologies, such as those based on monoclonal antibodies or recombinant antibody fragments, have the potential to offer greater selectivity. mdpi.com The availability of a wider range of high-quality analytical methods will be crucial for enabling more precise and reliable measurements of 5β-Androstan-17β-ol in both research and clinical settings.
Exploration of Epigenetic and Transcriptional Regulation of 5β-Androstane Metabolism
The production of 5β-Androstan-17β-ol is dependent on the activity of the enzyme 5β-reductase, which is encoded by the SRD5B1 (AKR1D1) gene. genecards.orgmedlineplus.gov A key area for future research is to understand how the expression of this gene is regulated at the epigenetic and transcriptional levels.
Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression. nih.govnih.govharvard.educellsignal.comwikipedia.org It is likely that these mechanisms are involved in controlling the tissue-specific and developmental expression of the SRD5B1 gene. nih.gov Future studies should investigate the epigenetic landscape of the SRD5B1 locus in different cell types and under various physiological conditions. This could involve techniques such as chromatin immunoprecipitation (ChIP) to identify histone modifications associated with active or repressed transcription, and bisulfite sequencing to map patterns of DNA methylation.
At the transcriptional level, it is important to identify the transcription factors that bind to the promoter and enhancer regions of the SRD5B1 gene to control its expression. khanacademy.orgyoutube.com The regulation of AKR1D1 has been shown to be influenced by various factors, including bile acids and glucocorticoids, suggesting a complex network of transcriptional control. researchgate.netresearchgate.netsemanticscholar.org Mutations in the SRD5B1 gene are known to cause a rare form of liver disease, highlighting the critical importance of its proper regulation. nih.govnih.gov A deeper understanding of the transcriptional and epigenetic mechanisms that govern 5β-reductase expression will provide valuable insights into the regulation of 5β-androstane metabolism in both health and disease.
Interplay with Other Endogenous Signaling Molecules and Pathways Beyond Steroid Receptors
While androgens traditionally exert their effects through binding to the androgen receptor, there is growing evidence for non-genomic actions of steroids that are mediated by other signaling pathways. nih.govrcsi.com A major focus of future research will be to explore the interplay between 5β-Androstan-17β-ol and other endogenous signaling molecules and pathways beyond the classical steroid receptors.
The potential for 5β-androstane metabolites to act as neurosteroids and modulate the activity of GABAA receptors is a prime example of a non-genomic signaling mechanism. nih.govnih.gov It is also possible that 5β-Androstan-17β-ol could interact with other membrane-bound receptors, such as G-protein coupled receptors, or influence the activity of intracellular signaling cascades. biorxiv.orgfrontiersin.org For instance, some androgen metabolites have been shown to activate the PI3K/AKT pathway in an androgen receptor-independent manner. researchgate.net
Furthermore, there may be significant crosstalk between 5β-Androstan-17β-ol and other signaling pathways, such as those involved in inflammation. The regulation of the AKR1D1 gene by inflammatory mediators and the ability of immune cells to produce and respond to androgens suggest a close relationship between the endocrine and immune systems. frontiersin.orgresearchgate.net Elucidating these complex interactions will be essential for a complete understanding of the biological role of 5β-Androstan-17β-ol and may reveal novel therapeutic targets for a range of conditions.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 5β-androstan-17β-ol, and how can researchers validate purity and structural identity?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for structural elucidation and purity assessment. For validation, researchers should:
- Compare retention times and fragmentation patterns with certified reference standards (e.g., Cayman Chemical’s analytical standards, ≥98% purity) .
- Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, particularly at the 5β and 17β positions, by analyzing coupling constants and NOE correlations .
- Perform melting point analysis and cross-reference with published data (e.g., Sigma-Aldrich’s safety data sheets report solubility in methanol and stability at room temperature) .
Q. How is 5β-androstan-17β-ol synthesized, and what are the critical steps to optimize yield?
- Methodological Answer : Synthesis typically involves selective reduction of Δ⁵-androstene precursors or stereoselective hydroxylation of 5α/β-androstane derivatives. Key steps include:
- Using sodium borohydride or LiAlH₄ for controlled reduction of ketone groups at C3/C17 to avoid over-reduction .
- Employing chiral catalysts (e.g., Sharpless epoxidation reagents) to ensure stereochemical fidelity at the 5β and 17β positions .
- Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH/temperature to minimize byproducts like 5α-isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data involving 5β-androstan-17β-ol, particularly when comparing in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise due to enzyme specificity (e.g., 17β-hydroxysteroid dehydrogenase isoforms) or interspecies variation. To address this:
- Conduct comparative studies using human hepatocyte cultures and rodent models, with isotopic labeling (e.g., 16,16,17-D₃ derivatives) to track metabolite turnover .
- Validate findings via knockout/knock-in models (e.g., CRISPR-Cas9 editing of HSD17B genes) to isolate pathway contributions .
- Use statistical tools like ANOVA to distinguish biological variation from methodological artifacts (e.g., differences in LC-MS/MS sensitivity between labs) .
Q. What experimental design considerations are critical for studying the biological activity of 5β-androstan-17β-ol in androgen receptor (AR)-mediated pathways?
- Methodological Answer :
- Cell Line Selection : Use AR-positive models (e.g., LNCaP prostate cancer cells) with controls for endogenous steroid synthesis (e.g., ketoconazole to inhibit CYP17A1) .
- Dose-Response Curves : Include 5α-androstane-17β-ol as a comparator to assess stereochemical specificity in AR activation .
- Data Interpretation : Address confounding factors like allosteric modulation by co-administered steroids (e.g., cortisol) using competitive binding assays .
Q. How can researchers mitigate challenges in quantifying trace levels of 5β-androstan-17β-ol in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., 5β-androstan-17β-ol-D₃) to correct for matrix effects .
- Instrument Calibration : Optimize MS/MS parameters (e.g., collision energy) to enhance sensitivity for low-abundance ions (m/z 290.4 → 253.2 transition) .
- Quality Control : Adhere to FDA bioanalytical guidelines, including inter-day precision assessments (<15% CV) and recovery studies .
Data Contradiction and Reproducibility
Q. What strategies are effective for reconciling conflicting spectral data (e.g., NMR, IR) when characterizing novel 5β-androstan-17β-ol derivatives?
- Methodological Answer :
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5α-androstane-3α,17β-diol) to identify positional shifts in OH-group vibrations (IR) or spin-spin coupling (NMR) .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and confirm assignments .
- Collaborative Reproducibility : Share raw spectral data via repositories like Zenodo and invite peer validation .
Q. How should researchers address batch-to-batch variability in 5β-androstan-17β-ol synthesis, particularly in multi-step reactions?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation (e.g., epoxide intermediates in multi-step syntheses) .
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) impacting yield and stereoselectivity .
- Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols, including reaction quenching times and purification thresholds .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling 5β-androstan-17β-ol in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent dermal exposure (UN GHS Hazard Class 6.1C) .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols .
- Waste Disposal : Neutralize waste with 10% KOH in ethanol before disposal to degrade bioactive residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
